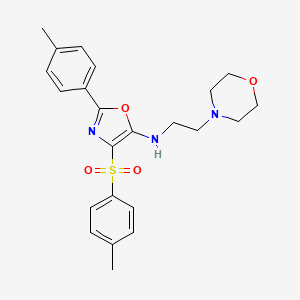

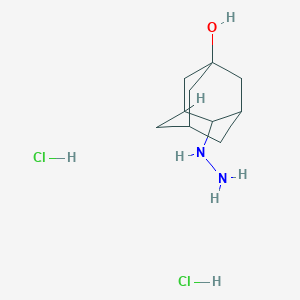

N-(2-morpholinoethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-morpholinoethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine, also known as MTOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTOA is a tosylate salt derivative of 2-(p-tolyl)-4,5-dihydro-1,3-oxazole, and it has been synthesized by several methods.

科学的研究の応用

Carbonylation Reactions

N-(2-morpholinoethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine, due to its morpholine component, has been studied in carbonylation reactions. In a study focusing on dimethylformamide as a carbon monoxide source in fast palladium-catalyzed aminocarbonylations of aryl bromides, morpholine was identified as an efficient partner. This process, which benefits from the use of microwave irradiation for rapid heating, allows for the synthesis of aryl amides in good yields, highlighting the role of morpholine-based compounds in facilitating carbon-carbon bond formation under practical and accessible conditions (Wan, Alterman, Larhed, & Hallberg, 2002).

Synthesis of Aluminophosphate Molecular Sieves

Research on the synthesis of aluminophosphate molecular sieves in ionic liquids explored the cooperative structure-directing effect of organic amines, including morpholine. The study found that aggregates between imidazolium cations and morpholines formed in the gel during the crystallization process, demonstrating the pivotal role of morpholine in directing the synthesis of molecular sieves with specific framework topologies (Xu, Shi, Zhang, Xu, Tian, Lu, Han, & Bao, 2010).

Amination of Chloroarenes

In the context of amination reactions, a study highlighted the use of saturated carbene ligands in the high turnover and rapid, room-temperature amination of chloroarenes, employing morpholine among other secondary amines. This method achieved significant turnover numbers at elevated temperatures, demonstrating the potential of morpholine-based compounds in efficient and mild conditions for the functionalization of aryl chlorides (Stauffer, Lee, Stambuli, Hauck, & Hartwig, 2000).

特性

IUPAC Name |

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-17-3-7-19(8-4-17)21-25-23(31(27,28)20-9-5-18(2)6-10-20)22(30-21)24-11-12-26-13-15-29-16-14-26/h3-10,24H,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCQWHGIKYHROM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide](/img/structure/B2429787.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2429791.png)

![3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429792.png)

![Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate](/img/structure/B2429793.png)

![1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429795.png)

![2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2429796.png)

![N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2429808.png)

![N-(2,4-difluorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2429809.png)